molecular formula C7H4ClN3O2 B13198775 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B13198775
M. Wt: 197.58 g/mol
InChI Key: OECFKYIBKCMKDS-UHFFFAOYSA-N
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Description

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique photophysical properties

Mechanism of Action

The mechanism of action of 2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

2-chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-5-3-6-9-2-1-4(7(12)13)11(6)10-5/h1-3H,(H,12,13)

InChI Key

OECFKYIBKCMKDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)Cl)N=C1)C(=O)O

Origin of Product

United States

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